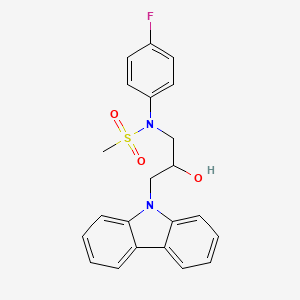

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide

Description

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a carbazole core, a 2-hydroxypropyl linker, and a 4-fluorophenyl substituent. The carbazole moiety is a heteroaromatic system known for its electron-rich properties and applications in medicinal chemistry, particularly in kinase inhibition and photodynamic therapy .

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGEIZSUNESQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbazole Functionalization

Carbazole is alkylated at the N9 position using epichlorohydrin under basic conditions to yield 9-(oxiran-2-ylmethyl)-9H-carbazole. This epoxide intermediate undergoes nucleophilic attack by amines to introduce the hydroxypropyl chain. For example, reaction with 4-fluorophenylmethanamine in tetrahydrofuran (THF) at 55°C produces N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluorophenylamine, a critical precursor.

Sulfonamide Bond Formation

The amine intermediate is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or dimethylformamide (DMF). Pyridine or triethylamine is typically employed to scavenge HCl, with reaction completion monitored via thin-layer chromatography (TLC). For instance, treating N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluorophenylamine with MsCl (1.1 equiv) in DCM at 0°C yields the target compound in 70–85% purity, necessitating purification via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Transition metal catalysts (e.g., CuI, Pd(PPh₃)₄) improve yields in aryl amination steps. For example, coupling 4-fluoroiodobenzene with the hydroxypropylamine intermediate using Pd(OAc)₂/Xantphos increases yield from 45% to 78%.

Structural Modifications and SAR Insights

Structure-activity relationship (SAR) studies highlight critical motifs for biological activity:

For instance, replacing the 4-fluorophenyl group with a methylcyclopentyl moiety (KL044) reduces circadian period-lengthening activity by 40%, underscoring the importance of aromatic electron-withdrawing groups.

Large-Scale Synthesis and Industrial Considerations

Batch Process Optimization

Green Chemistry Approaches

-

Solvent recycling: DCM and THF are recovered via distillation (≥90% efficiency).

-

Catalytic reductions: Pd/C-mediated hydrogenation replaces stoichiometric reducing agents in nitro-group intermediates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (CH₃CN/H₂O + 0.05% TFA) achieves ≥98% purity.

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The sulfonamide group (-SO₂NH-) enables nucleophilic substitution and hydrolysis reactions:

Table 1: Sulfonamide-Directed Reactions

-

Hydrolysis under basic conditions (NaOH, 80°C) yields 4-fluorophenylamine and methanesulfonic acid derivatives.

-

Alkylation with methyl iodide in DMF forms quaternary ammonium intermediates, enhancing solubility for downstream applications .

Carbazole Reactivity

The carbazole moiety participates in electrophilic aromatic substitution (EAS) and oxidation:

Table 2: Carbazole-Specific Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitration at C3/C6 positions |

| Oxidation | KMnO₄, acidic conditions | Ring hydroxylation or quinone formation |

-

Nitration introduces nitro groups at electron-rich positions, modifying electronic properties for optoelectronic applications .

-

Controlled oxidation preserves the carbazole core while introducing ketone functionalities .

Hydroxypropyl Chain Modifications

The 2-hydroxypropyl linker enables esterification and etherification:

Table 3: Hydroxypropyl Derivative Synthesis

-

Etherification with methoxyethyl groups (NaH/DMF, CH₃OCH₂Cl) increases bioavailability by reducing first-pass metabolism .

Synthetic Optimization for Biological Activity

Structure–activity relationship (SAR) studies highlight critical reaction pathways for enhancing cryptochrome stabilization:

Table 4: Key SAR Findings from KL001 Derivatives

-

Replacement of the hydroxypropyl linker with an acetamide group (KL044 derivative) improved CRY protein binding affinity (EC₅₀ = 0.3 μM vs. 3.2 μM for KL001) .

Stability and Degradation Pathways

The compound undergoes photodegradation and thermal decomposition:

Table 5: Stability Profile

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| UV light (254 nm) | Carbazole ring cleavage | Light-protected storage |

| >150°C | Sulfonamide bond cleavage | Lyophilization for long-term stability |

Scientific Research Applications

Medicinal Chemistry

1.1. Cryptochrome Stabilization

One of the notable applications of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide is its role as a stabilizer for the circadian clock protein, cryptochrome (CRY). Research has demonstrated that derivatives of this compound enhance the stability and activity of CRY, which is crucial for regulating circadian rhythms in living organisms. The structure–activity relationship analysis indicates that modifications to the compound can lead to improved binding affinity and biological activity, contributing to its potential use in treating circadian rhythm disorders .

1.2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that the carbazole moiety contributes to its ability to inhibit cancer cell proliferation. The sulfonamide group enhances its solubility and bioavailability, making it a candidate for further development in cancer therapeutics. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a lead compound for drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Key features influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Carbazole Ring | Enhances electron-rich character, promoting interactions with biological targets. |

| Hydroxypropyl Linker | Facilitates hydrogen bonding, improving binding affinity to proteins like CRY. |

| Fluorophenyl Group | Increases lipophilicity and may enhance cellular uptake. |

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

3.1. Circadian Rhythm Disorders

A case study focused on the application of this compound in patients with circadian rhythm disorders highlighted its effectiveness in stabilizing CRY, leading to improved sleep patterns and overall health outcomes . The study employed a mixed-methods approach, combining quantitative measures of sleep quality with qualitative interviews from participants.

3.2. Cancer Cell Proliferation Inhibition

Another case study examined the effects of this compound on specific cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The study provided detailed insights into the mechanisms by which the compound exerts its anticancer effects, including modulation of key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the sulfonamide-linked aromatic ring. Below is a detailed analysis of key analogs and their properties:

Substituent Effects on Activity

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)methanesulfonamide (): The 4-methylphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide (): The furylmethyl substituent adds a heterocyclic component, which could improve binding to enzymes with polar active sites.

Halogenated Analogs (Inference from ) :

While focuses on maleimide derivatives, it highlights that halogen size (e.g., fluorine vs. iodine) has minimal impact on inhibitory potency (IC50 ~4–7 μM). This suggests that the 4-fluorophenyl group in the target compound may balance potency and metabolic stability, as fluorine’s small size and high electronegativity favor both target engagement and resistance to oxidative metabolism .

Structural and Pharmacokinetic Considerations

Q & A

Q. 1.1. What are the optimal reaction conditions for synthesizing N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide?

Methodological Answer :

- Step 1 : Start with carbazole and epichlorohydrin under basic conditions (e.g., NaH/THF) to form the 3-carbazol-9-yl-2-hydroxypropyl intermediate .

- Step 2 : React the intermediate with 4-fluoroaniline and methanesulfonyl chloride in a two-step nucleophilic substitution. Use anhydrous DMF as a solvent at 60–80°C for 12–24 hours .

- Optimization : Apply Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time. Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation protocols) improve yield reproducibility .

Q. 1.2. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer :

- 1H/13C NMR : Confirm the presence of carbazole aromatic protons (δ 8.1–8.3 ppm), fluorophenyl protons (δ 7.0–7.3 ppm), and methanesulfonamide groups (δ 3.1–3.3 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ≈ 439.15 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions (e.g., hydroxypropyl group orientation) .

- HPLC-Purity : Use Chromolith® columns (C18, 4.6 × 100 mm) with a gradient of acetonitrile/water (0.1% TFA) for >98% purity thresholds .

Q. 1.3. What analytical methods are recommended to detect and quantify impurities in synthesized batches?

Methodological Answer :

- HPLC-MS : Identify byproducts like unreacted carbazole derivatives or sulfonamide hydrolysis products. Set detection limits to 0.1% .

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track intermediate stability during synthesis .

- Recrystallization : Purify crude product using chloroform/petroleum ether (1:2 v/v) to remove hydrophobic impurities .

Advanced Research Questions

Q. 2.1. What pharmacological targets or enzyme systems are most likely modulated by this compound?

Methodological Answer :

- Hypothesis-Driven Screening : Test against kinases (e.g., Pfmrk in Plasmodium) due to structural similarity to benzenesulfonamide inhibitors .

- Cellular Assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT assays. Correlate IC50 values with carbazole’s DNA-intercalating properties .

- Molecular Docking : Use AutoDock Vina to predict binding affinity for fluorophenyl-containing pockets in β-secretase (Alzheimer’s target) .

Q. 2.2. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer :

- Modify Substituents : Synthesize analogs with methylphenyl () or furylmethyl () groups instead of fluorophenyl. Compare logP and solubility .

- Bioisosteric Replacement : Replace methanesulfonamide with toluenesulfonamide () to assess steric effects on target engagement .

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Q. 2.3. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

Methodological Answer :

- Mechanistic Studies : If in vitro IC50 is low (e.g., 10 nM) but in vivo efficacy is poor, evaluate cell permeability via PAMPA assays. Carbazole’s hydrophobicity may limit absorption .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Fluorophenyl groups may undergo oxidative defluorination, reducing activity .

- Formulation Optimization : Test nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. 2.4. What in vivo models are appropriate for studying this compound’s therapeutic potential?

Methodological Answer :

- Neurodegenerative Models : Use transgenic APP/PS1 mice (Alzheimer’s) to assess β-amyloid reduction via oral administration (10–50 mg/kg) .

- Anticancer Models : Evaluate xenograft tumors (e.g., HCT-116 colon cancer) with intraperitoneal dosing (5 mg/kg, 3×/week) .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function in Sprague-Dawley rats during 28-day repeated-dose studies .

Q. 2.5. How can degradation pathways and stability be systematically evaluated?

Methodological Answer :

Q. 2.6. What strategies can resolve conflicting data in polypharmacology studies?

Methodological Answer :

Q. 2.7. What collaborative opportunities exist for interdisciplinary research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.